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1. Clinical Background and Rationale Nafamostat mesylate (NM) is a synthetic serine protease inhibitor
with a very short half-life (approximately 5-8 minutes), making it a suitable regional anticoagulant for
hemodialysis (HD) patients with a high risk of bleeding [1]. However, establishing the correct dose is
challenging; under-dosing can lead to circuit clotting and ineffective dialysis, while over-dosing increases the
risk of bleeding, allergic reactions, and costs [2] [1]. Clinical practice has relied on clinician experience and
fixed protocols, leading to variable outcomes. A study analyzing 308 effective dialysis sessions has led to the
development of a predictive model to calculate an individualized NM dose, aiming to optimize

anticoagulation efficacy while minimizing risks [2].

2. Model Development and Key Predictors The model was developed through a retrospective multicenter
study analyzing 308 hemodialysis sessions from 88 patients where anticoagulation was effective (no dialyzer
clotting) [2] [1]. Using bootstrapping and stepwise multivariable linear regression on 16 candidate variables,
the top four most important predictive features were identified [1]. The best-performing model used 12

variables and achieved an adjusted R? of 0.49 and a root mean squared error (RMSE) of 4.11 mg/h [2].

The direction and magnitude of influence for the top predictors are summarized in the table below and

visualized in the subsequent diagram.

Table 1: Key Predictors of Nafamostat Mesylate Dose in the Multivariable Linear Regression Model [2] [1]
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Predictor Variable Coefficient (95% CI) P-value Effect on Nafamostat Dose
Oral Anticoagulant Use -14.20 (-18.28 to -10.12) <0.001 Significantly Lower

Age (per year) -0.13 (-0.19 to -0.08) <0.001 Lower

Dry Body Weight (per kg) 0.15 (0.09 to 0.22) <0.001 Higher

Hemoglobin (per g/dL) 1.13 (0.51to 1.76) <0.001 Higher

The following diagram illustrates the relationships between these key predictors and the required NM dose.
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3. Detailed Experimental Protocol This section outlines the core methodology used in the development

study [1].

3.1. Data Source and Study Population

e Design: Retrospective multicenter analysis.

o Data: Medical records from 12 dialysis centers over 8 months.

¢ Inclusion Criteria: Adult hemodialysis patients receiving NM for anticoagulation due to bleeding
tendency, perioperative state, or thrombocytopenia (platelet count < 50,000/mm3).

e Outcome Definition: The "non-clotted group” (used for model training) was defined by a clotting
score < 2 for both the dialyzer membrane and venous drip chamber at the end of the session. A score
of 22 indicated failure and placed the session in the "clotted group."”
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3.2. Data Collection and Variable Selection

e Variables Collected: Demographics, medical history (including malignancy, autoimmune disease,
diabetes), medications (oral anticoagulants, antiplatelet agents), vascular access, laboratory values
(hemoglobin, platelets), dialysis prescription (blood flow rate, ultrafiltration volume, membrane
material/surface area), and ESRD vintage.

e Feature Selection: From an initial set of variables, 16 were selected after assessing for
multicollinearity. Bootstrapping with 10,000 samples was applied to the training set (70% of data) to
ensure robust variable selection. Six models with variable sets of different inclusion thresholds were
compared.

3.3. Model Training and Validation

e The dataset was randomly split into a training set (70%) and a testing set (30%) at the session level.

e A multivariable linear regression model was built on the training set.

¢ Model performance was evaluated on the testing set using Root Mean Squared Error (RMSE), Mean
Absolute Error (MAE), Mean Absolute Percentage Error (MAPE), and adjusted R2.

4. Clinical Implementation Protocol The following workflow diagram and accompanying text provide a

guide for implementing the model in a clinical or research setting.
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Clinical Implementation Workflow for Nafamostat Dosing

Identify HD Patient at Adjust Dose for Next Session:
High Bleeding Risk 1 if Clotting / | if Bleeding

Gather Patient Parameters:
- Oral Anticoagulant Use (Y/N)
- Age
- Dry Body Weight (kg)
- Hemoglobin (g/dL)

Next Session

Calculate Predicted
Nafamostat Dose (mg/h)
Using Regression Model

Initiate Hemodialysis

. Next Session
with Calculated Dose

Monitor Clotting & Bleeding
at Session End

Clotting Score < 2
AND
No Bleeding?
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4.1. Pre-Dialysis Assessment & Dose Calculation

e Step 1: Patient Identification. Confirm the patient is undergoing hemodialysis and has a high
bleeding risk.

e Step 2: Data Input. Collect the four key parameters for the model: Oral anticoagulant use (Yes/No),
Age (years), Dry body weight (kg), and Hemoglobin level (g/dL).

e Step 3: Dose Calculation. Input the parameters into the regression equation to compute the
predicted NM dose in mg/h. The full 12-variable model is more accurate, but the core model provides
a practical starting point.

4.2. Dialysis Session and Monitoring

e Step 4: Initiation. Begin hemodialysis using the calculated NM dose, administered via continuous
infusion into the arterial line of the extracorporeal circuit.

e Step 5: Monitoring. At the end of the session, a trained HD nurse should visually assess the dialysis
circuit using the standardized clotting score [1]. Also, monitor for any signs of bleeding.

4.3. Post-Dialysis Evaluation & Dose Adjustment

e Step 6: Feedback Loop. Based on the clotting score and bleeding observation:
o If the circuit is clot-free (Score < 2) and there is no bleeding, the dose is effective and should be
maintained for the next session.
o If excessive clotting is observed (Score = 2), the NM dose should be increased by 12.5 mg/h
for the next session.
o If bleeding is observed, the NM dose should be decreased by 12.5 mg/h for the next session

[1].

5. Limitations and Future Directions The model represents a significant step towards personalized dosing
but has limitations. Its performance (adjusted R? = 0.49) indicates that 51% of the variability in dosing is not
explained by the model, leaving room for improvement [2]. As a retrospective study, it requires prospective

and external validation in different patient populations [2] [1]. Future work should focus on:

¢ Model Refinement: Incorporating additional physiological or real-time pharmacokinetic data [3].
e Advanced Algorithms: Exploring non-linear model predictive control (NMPC), similar to approaches
used for erythropoietin dosing [4] [5].
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¢ Clinical Integration: Validating the model in a prospective trial to establish its impact on clinical
outcomes like bleeding rates, circuit survival, and cost-effectiveness.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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